N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide
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Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-phenylthiazole-4-carboxamide is involved in various synthetic routes and chemical reactions, illustrating its potential in creating complex molecular structures. For instance, the preparation of N-(quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by specific treatments to yield thiazoloquinolines, demonstrates the compound's versatility. These processes involve electrophilic substitution reactions, showcasing the compound's reactivity and the possibility of generating a variety of derivatives with potential biological activities (El’chaninov & Aleksandrov, 2017).
Biological Activities
The compound's framework serves as a precursor in synthesizing molecules with notable antibacterial, antiurease, and antioxidant activities. The creation of 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles from acylhydrazone compounds, followed by various treatments, underscores its potential in drug development. These synthesized molecules have shown effective antiurease and antioxidant activities, highlighting the compound's significance in medicinal chemistry (Sokmen et al., 2014).
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXUYHUKRPEWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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